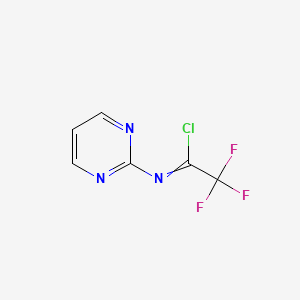
2,2,2-Trifluoro-N-(2-pyrimidinyl)acetimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-(2-pyrimidinyl)acetimidoyl Chloride is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of trifluoromethyl and pyrimidinyl groups, which contribute to its reactivity and usefulness in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(2-pyrimidinyl)acetimidoyl Chloride typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with a pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-N-(2-pyrimidinyl)acetimidoyl Chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Addition Reactions: It can also participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile used. For example, reaction with an amine may yield an amide, while reaction with an alcohol may produce an ester.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-(2-pyrimidinyl)acetimidoyl Chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly those containing fluorine atoms.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-(2-pyrimidinyl)acetimidoyl Chloride involves its reactivity with nucleophiles. The trifluoromethyl group enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride: Similar in structure but with a phenyl group instead of a pyrimidinyl group.
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride: Contains a methoxyphenyl group, offering different reactivity and applications.
Uniqueness
2,2,2-Trifluoro-N-(2-pyrimidinyl)acetimidoyl Chloride is unique due to the presence of the pyrimidinyl group, which can participate in additional interactions and reactions compared to other similar compounds. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic properties.
Propriétés
Formule moléculaire |
C6H3ClF3N3 |
|---|---|
Poids moléculaire |
209.55 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-pyrimidin-2-ylethanimidoyl chloride |
InChI |
InChI=1S/C6H3ClF3N3/c7-4(6(8,9)10)13-5-11-2-1-3-12-5/h1-3H |
Clé InChI |
AJKDAUKHFXFHRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)N=C(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















